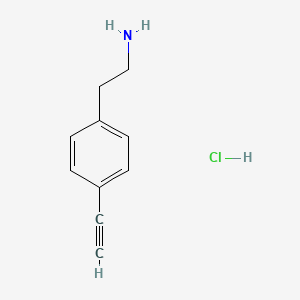
2-(4-Ethynylphenyl)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClN It is a hydrochloride salt of 2-(4-ethynylphenyl)ethan-1-amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethynylphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethynylbenzaldehyde.
Reduction: The aldehyde group of 4-ethynylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
2-(4-Ethynylphenyl)ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-ethynylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Ethynylphenyl)ethan-1-amine
- 4-Ethynylbenzaldehyde
- 4-Ethynylbenzoic acid
Uniqueness
2-(4-Ethynylphenyl)ethan-1-aminehydrochloride is unique due to its combination of an ethynyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h1,3-6H,7-8,11H2;1H |
InChI 键 |
HBEOSSGHRRVODW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)



![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)


![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
